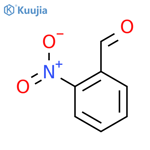

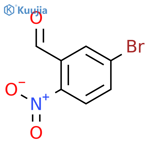

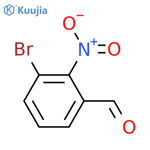

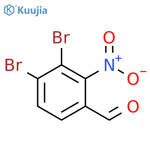

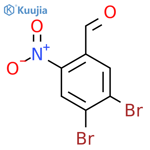

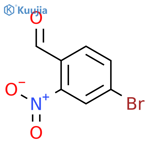

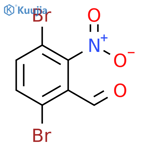

Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid

,

Synthetic Communications,

2014,

44(7),

954-958